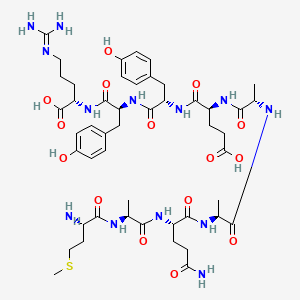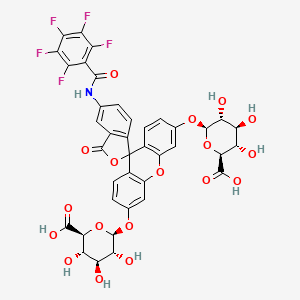
Tri-p-tolylamine-N15
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tri-p-tolylamine-N15 is a nitrogen-containing organic compound that is a deuterium-labeled derivative of Tri-p-tolylamine. It is primarily used in scientific research as a stable isotope-labeled compound. The labeling with nitrogen-15 makes it particularly useful in various analytical and tracing studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Tri-p-tolylamine-N15 typically involves the introduction of nitrogen-15 into the Tri-p-tolylamine molecule. This can be achieved through isotopic exchange reactions or by using nitrogen-15 labeled precursors in the synthesis process. The reaction conditions often involve controlled temperatures and the use of catalysts to facilitate the isotopic exchange.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using nitrogen-15 labeled ammonia or other nitrogen-15 containing compounds. The process is optimized to ensure high yield and purity of the final product. The production is carried out under strict quality control to maintain the isotopic purity and consistency of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
Tri-p-tolylamine-N15 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitro compounds.
Reduction: It can be reduced to form amines.
Substitution: It can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Conditions vary depending on the type of substitution, but common reagents include halogens and alkylating agents.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
Tri-p-tolylamine-N15 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.
Biology: Employed in metabolic studies to trace nitrogen pathways.
Medicine: Utilized in pharmacokinetic studies to understand drug metabolism.
Industry: Applied in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Tri-p-tolylamine-N15 involves its incorporation into molecules where nitrogen plays a crucial role. The nitrogen-15 label allows researchers to track the movement and transformation of nitrogen within a system. This is particularly useful in studying metabolic pathways, reaction mechanisms, and environmental nitrogen cycles.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tri-p-tolylamine: The non-labeled version of the compound.
Tri-m-tolylamine: A structural isomer with methyl groups in different positions.
Tri-o-tolylamine: Another structural isomer with methyl groups in ortho positions.
Uniqueness
Tri-p-tolylamine-N15 is unique due to its nitrogen-15 labeling, which provides distinct advantages in tracing and analytical studies. The stable isotope label allows for precise quantitation and tracking in various scientific applications, making it a valuable tool in research.
Propriétés
Formule moléculaire |
C21H21N |
|---|---|
Poids moléculaire |
288.4 g/mol |
Nom IUPAC |
4-methyl-N,N-bis(4-methylphenyl)(15N)aniline |
InChI |
InChI=1S/C21H21N/c1-16-4-10-19(11-5-16)22(20-12-6-17(2)7-13-20)21-14-8-18(3)9-15-21/h4-15H,1-3H3/i22+1 |
Clé InChI |
YXYUIABODWXVIK-ZVDSADNZSA-N |
SMILES isomérique |
CC1=CC=C(C=C1)[15N](C2=CC=C(C=C2)C)C3=CC=C(C=C3)C |
SMILES canonique |
CC1=CC=C(C=C1)N(C2=CC=C(C=C2)C)C3=CC=C(C=C3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


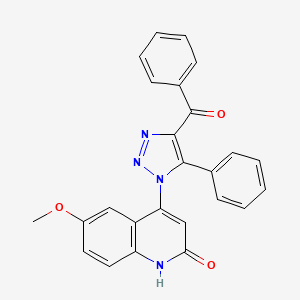

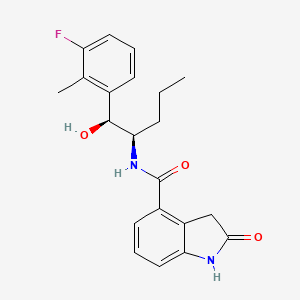
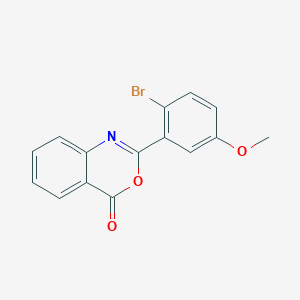
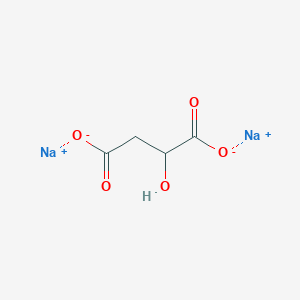

![7-(8-methylnaphthalen-1-yl)-4-[(2R)-2-methylpiperazin-1-yl]-2-[[(2S)-1-methylpyrrolidin-2-yl]methoxy]-6,8-dihydro-5H-pyrido[3,4-d]pyrimidine](/img/structure/B12396985.png)
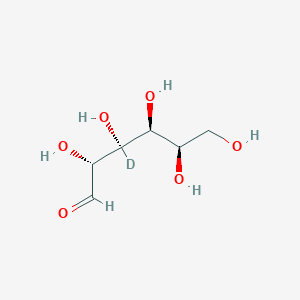
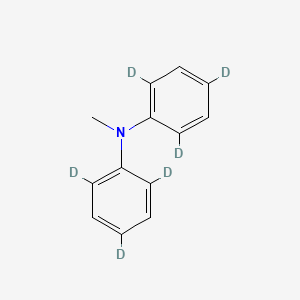

![4-[(1R,4R,10S,13S,16S,18R)-10-[3-[[acetamido(amino)methylidene]amino]propyl]-18-hydroxy-16-(1H-imidazol-5-ylmethyl)-3,9,12,15,20-pentaoxo-2,8,11,14,17-pentazatricyclo[15.2.1.04,8]icosan-13-yl]butanoic acid](/img/structure/B12397012.png)
